Dihydrostreptomycin sulphate
Dihydrostreptomycin sulphate
Dihydrostreptomycin Sulfate is a semi-synthetic aminoglycoside antibiotic with bactericidal properties. Dihydrostreptomycin sulfate inhibits protein synthesis by binding to the 30S ribosomal subunit. This antibiotic is active against most gram-positive and gram-negative organisms and is used in the treatment of tuberculosis and tulemia.
A semi-synthetic aminoglycoside antibiotic that is used in the treatment of TUBERCULOSIS.
See also: Dihydrostreptomycin Sulfate; Penicillin G Procaine (component of).
A semi-synthetic aminoglycoside antibiotic that is used in the treatment of TUBERCULOSIS.
See also: Dihydrostreptomycin Sulfate; Penicillin G Procaine (component of).
Brand Name:
Vulcanchem
CAS No.:
1425-61-2
VCID:
VC20922140
InChI:
InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)
SMILES:
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O
Molecular Formula:
C21H43N7O16S
Molecular Weight:
681.7 g/mol
Dihydrostreptomycin sulphate
CAS No.: 1425-61-2
Cat. No.: VC20922140
Molecular Formula: C21H43N7O16S
Molecular Weight: 681.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydrostreptomycin Sulfate is a semi-synthetic aminoglycoside antibiotic with bactericidal properties. Dihydrostreptomycin sulfate inhibits protein synthesis by binding to the 30S ribosomal subunit. This antibiotic is active against most gram-positive and gram-negative organisms and is used in the treatment of tuberculosis and tulemia. A semi-synthetic aminoglycoside antibiotic that is used in the treatment of TUBERCULOSIS. See also: Dihydrostreptomycin Sulfate; Penicillin G Procaine (component of). |
|---|---|
| CAS No. | 1425-61-2 |
| Molecular Formula | C21H43N7O16S |
| Molecular Weight | 681.7 g/mol |
| IUPAC Name | 2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
| Standard InChI | InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4) |
| Standard InChI Key | GSPKOIJAMLDYCY-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
| SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O |
| Canonical SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O |
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